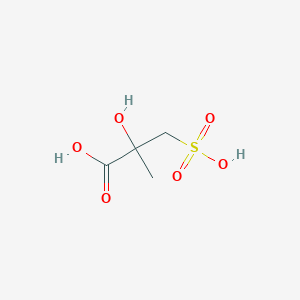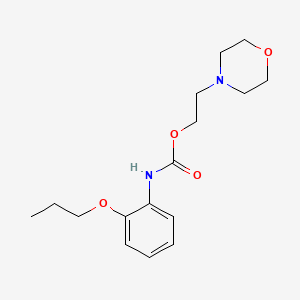
2,3-Dibutyl-1-methylnaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dibutyl-1-methylnaphthalene is an organic compound belonging to the class of naphthalenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of two butyl groups and one methyl group attached to the naphthalene ring. Naphthalenes are known for their stability and are commonly used in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibutyl-1-methylnaphthalene can be achieved through several methods. One common approach involves the alkylation of 1-methylnaphthalene with butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically takes place under reflux conditions in an inert solvent like toluene or xylene.
Industrial Production Methods
Industrial production of this compound often involves catalytic processes. One such method includes the use of zeolite catalysts to facilitate the alkylation reaction. The process is optimized for high yield and purity, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
2,3-Dibutyl-1-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydronaphthalenes.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic ring. Common reagents include nitric acid and sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Dihydronaphthalenes.
Substitution: Nitro and sulfonic acid derivatives.
科学的研究の応用
2,3-Dibutyl-1-methylnaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,3-Dibutyl-1-methylnaphthalene involves its interaction with various molecular targets. The compound can undergo metabolic activation to form reactive intermediates, which can interact with cellular macromolecules such as DNA, proteins, and lipids. These interactions can lead to various biological effects, including cytotoxicity and modulation of enzyme activity.
類似化合物との比較
Similar Compounds
1-Methylnaphthalene: Lacks the butyl groups, making it less hydrophobic.
2-Methylnaphthalene: Similar structure but with different substitution patterns.
2,3-Dimethylnaphthalene: Contains methyl groups instead of butyl groups.
Uniqueness
2,3-Dibutyl-1-methylnaphthalene is unique due to the presence of both butyl and methyl groups, which confer distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various applications.
特性
CAS番号 |
65308-79-4 |
|---|---|
分子式 |
C19H26 |
分子量 |
254.4 g/mol |
IUPAC名 |
2,3-dibutyl-1-methylnaphthalene |
InChI |
InChI=1S/C19H26/c1-4-6-10-16-14-17-11-8-9-13-19(17)15(3)18(16)12-7-5-2/h8-9,11,13-14H,4-7,10,12H2,1-3H3 |
InChIキー |
LUQHXPFWGVUPKY-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC2=CC=CC=C2C(=C1CCCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


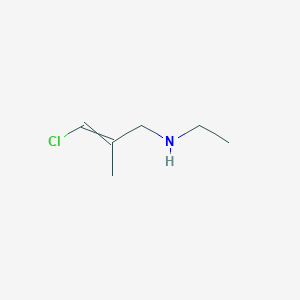
![8-[Butyl(methyl)amino]-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B14471560.png)

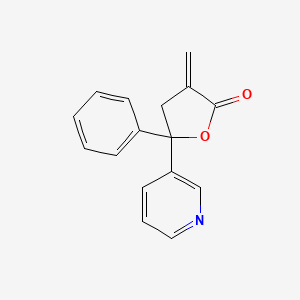
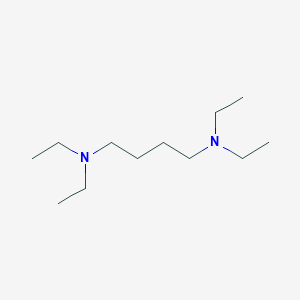
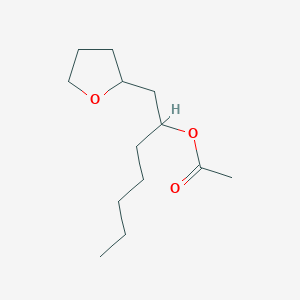
![2,2'-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]diacetic acid](/img/structure/B14471592.png)
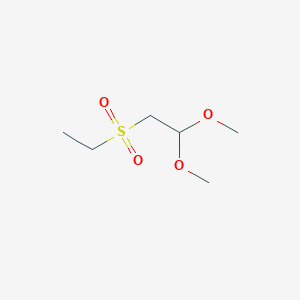
![(1S)-4-Methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-one](/img/structure/B14471603.png)

![N-(4-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine](/img/structure/B14471610.png)
![Dimethyl 2-[(2-diethoxyphosphorylacetyl)amino]butanedioate](/img/structure/B14471617.png)
